molecular formula C4H13ClN2O2S B1448866 4-Aminobutane-1-sulfonamide hydrochloride CAS No. 860704-68-3

4-Aminobutane-1-sulfonamide hydrochloride

Cat. No. B1448866
M. Wt: 188.68 g/mol
InChI Key: VRHNSJZWFOBKMY-UHFFFAOYSA-N
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Description

4-Aminobutane-1-sulfonamide hydrochloride, also known as Sulfamethoxazole, is a synthetic sulfa drug . It has a molecular weight of 188.68 . The IUPAC name for this compound is 4-aminobutane-1-sulfonamide hydrochloride . The Inchi Code for this compound is 1S/C4H12N2O2S.ClH/c5-3-1-2-4-9 (6,7)8;/h1-5H2, (H2,6,7,8);1H .


Molecular Structure Analysis

The molecular formula of 4-Aminobutane-1-sulfonamide hydrochloride is C4H13ClN2O2S . The Inchi Key for this compound is VRHNSJZWFOBKMY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Aminobutane-1-sulfonamide hydrochloride is a powder . It has a melting point of 127-129 °C . The storage temperature for this compound is room temperature .

Scientific Research Applications

Environmental Pollution Management

Sulfonamides, including structures similar to 4-Aminobutane-1-sulfonamide hydrochloride, have been investigated for their behavior as emerging pollutants in environments. A study by Fu et al. (2021) utilized computational chemistry to explore the reactivity of sulfonamide antibiotics, illustrating the method's potential to predict reaction behavior of such pollutants. This research highlighted the chlorination of sulfonamides as a critical pathway for their degradation in water, suggesting implications for managing water quality and treatment processes (Fu et al., 2021).

Drug Design and Biological Activity

The sulfonamide group is integral to medicinal chemistry, featured in many drugs, including sulfonamide antibacterials. These compounds, derivatives of 4-aminobenzenesulfonamide, inhibit tetrahydropteroic acid synthetase, a critical enzyme in folate synthesis. This mechanism underscores the importance of the sulfonamide moiety in drug design, offering a platform for developing new therapeutics. Kalgutkar et al. (2010) and Smith et al. (2008) discuss the significance of the sulfonamide group in medicinal chemistry, addressing misconceptions around "sulfa allergy" and emphasizing the group's essential role in drug safety and efficacy (Kalgutkar et al., 2010); (Smith et al., 2008).

Safety And Hazards

The safety information for 4-Aminobutane-1-sulfonamide hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-aminobutane-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c5-3-1-2-4-9(6,7)8;/h1-5H2,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHNSJZWFOBKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutane-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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